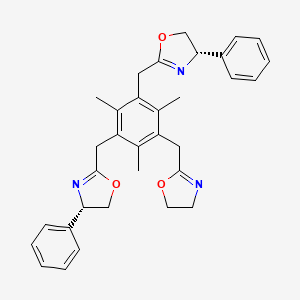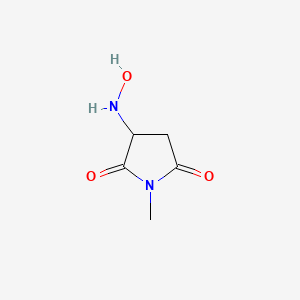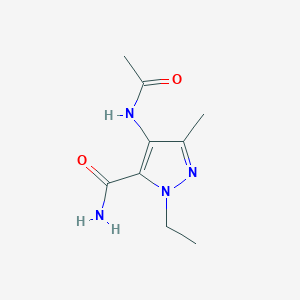
4-(Isoquinolin-1(2H)-ylidene)-2-methyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that combines the structural features of isoquinoline and oxazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates can provide isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution: AgSbF6-mediated selective thiolation and selenylation at the C-4 position of isoquinolin-1(2H)-ones.
Common Reagents and Conditions
Common reagents used in these reactions include AgSbF6 for thiolation and selenylation, and iodine for oxidative multiple C-H bond functionalization . Conditions often involve the use of specific catalysts and controlled environments to achieve the desired transformations.
Major Products
The major products formed from these reactions include various functionalized isoquinolin-1(2H)-ones and related heterocyclic compounds .
Applications De Recherche Scientifique
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of specific enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinolin-1(2H)-ones: These compounds share the isoquinoline core and exhibit similar chemical reactivity.
Uniqueness
4-(Isoquinolin-1(2H)-ylidene)-2-methyloxazol-5(4H)-one is unique due to its combination of isoquinoline and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
142052-73-1 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
4-isoquinolin-1-yl-2-methyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C13H10N2O2/c1-8-15-12(13(16)17-8)11-10-5-3-2-4-9(10)6-7-14-11/h2-7,16H,1H3 |
Clé InChI |
MLWVSAPJYWLIRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)O)C2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


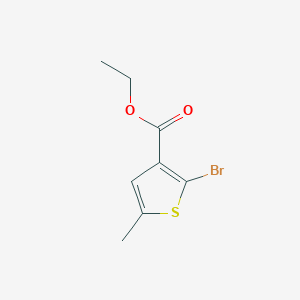

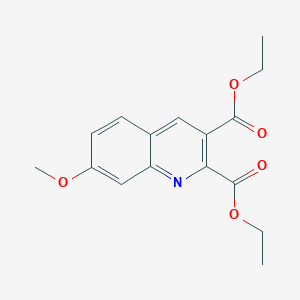
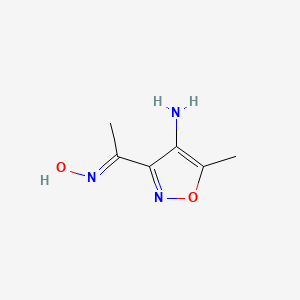
![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)

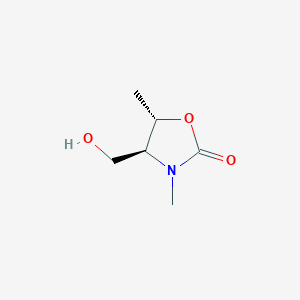

![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)
